molecular formula C22H16ClN3O5S B14992272 5-chloro-2-(ethylsulfonyl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfonyl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide

Cat. No.: B14992272
M. Wt: 469.9 g/mol
InChI Key: UFHNLIHBCQGYRC-UHFFFAOYSA-N
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Description

N-(2-BENZOYL-1-BENZOFURAN-3-YL)-5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BENZOYL-1-BENZOFURAN-3-YL)-5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran core, followed by the introduction of the benzoyl group, chlorination, and sulfonylation. Each step requires specific reagents and conditions, such as:

    Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.

    Benzoylation: Introduction of the benzoyl group using benzoyl chloride in the presence of a base like pyridine.

    Chlorination: Chlorination of the pyrimidine ring using reagents like thionyl chloride.

    Sulfonylation: Introduction of the ethanesulfonyl group using ethanesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-BENZOYL-1-BENZOFURAN-3-YL)-5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce an amine group.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-BENZOYL-1-BENZOFURAN-3-YL)-5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Benzoyl-1-benzofuran-3-yl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide
  • N-(2-Benzoyl-1-benzofuran-3-yl)-5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxamide

Uniqueness

N-(2-BENZOYL-1-BENZOFURAN-3-YL)-5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the ethanesulfonyl group, in particular, may influence its solubility, stability, and interactions with molecular targets.

Properties

Molecular Formula

C22H16ClN3O5S

Molecular Weight

469.9 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)-5-chloro-2-ethylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C22H16ClN3O5S/c1-2-32(29,30)22-24-12-15(23)18(26-22)21(28)25-17-14-10-6-7-11-16(14)31-20(17)19(27)13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H,25,28)

InChI Key

UFHNLIHBCQGYRC-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4)Cl

Origin of Product

United States

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